6-(4-Methylphenoxy)nicotinaldehyde

Purity Specifications Procurement

6-(4-Methylphenoxy)nicotinaldehyde, also known as 6-(p-tolyloxy)nicotinaldehyde or 6-(4-methylphenoxy)pyridine-3-carbaldehyde, is a heterocyclic organic compound classified as a diaryl ether and a pyridine carboxaldehyde. It features a nicotinaldehyde core substituted with a 4-methylphenoxy group at the 6-position.

Molecular Formula C13H11NO2
Molecular Weight 213.23 g/mol
CAS No. 338960-65-9
Cat. No. B1350444
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-Methylphenoxy)nicotinaldehyde
CAS338960-65-9
Molecular FormulaC13H11NO2
Molecular Weight213.23 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)OC2=NC=C(C=C2)C=O
InChIInChI=1S/C13H11NO2/c1-10-2-5-12(6-3-10)16-13-7-4-11(9-15)8-14-13/h2-9H,1H3
InChIKeySISORSWVBWIJDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(4-Methylphenoxy)nicotinaldehyde (CAS 338960-65-9): Core Chemical Profile for Research Procurement


6-(4-Methylphenoxy)nicotinaldehyde, also known as 6-(p-tolyloxy)nicotinaldehyde or 6-(4-methylphenoxy)pyridine-3-carbaldehyde, is a heterocyclic organic compound classified as a diaryl ether and a pyridine carboxaldehyde [1]. It features a nicotinaldehyde core substituted with a 4-methylphenoxy group at the 6-position. The compound has the molecular formula C13H11NO2, a molecular weight of 213.23 g/mol, and is typically supplied as a solid with a purity of 95% or higher . It is primarily utilized as a versatile building block in organic synthesis and medicinal chemistry research .

Why 6-(4-Methylphenoxy)nicotinaldehyde Cannot Be Substituted by General Nicotinaldehyde Analogs for Research


While numerous nicotinaldehyde derivatives are available, the specific substitution pattern of 6-(4-Methylphenoxy)nicotinaldehyde at the 6-position of the pyridine ring is a critical determinant of its reactivity, physicochemical properties, and potential biological interactions. Simple substitution with a positional isomer, such as 2-(4-Methylphenoxy)nicotinaldehyde (CAS 478030-89-6), or analogs with different aryloxy groups (e.g., 6-(4-Chlorophenoxy)nicotinaldehyde), results in compounds with distinct electronic distributions and steric profiles [1]. These structural differences can significantly alter the compound's behavior in key reactions, such as nucleophilic aromatic substitution or metal-catalyzed cross-couplings, and can lead to divergent biological activity profiles in downstream assays . Therefore, generic substitution is not scientifically valid without rigorous experimental validation, as the specific spatial and electronic architecture of this compound is essential for reproducing published results or achieving desired synthetic outcomes .

Quantitative Evidence Guide for 6-(4-Methylphenoxy)nicotinaldehyde: Comparative Specifications and Properties


Purity and Specification Benchmarking for 6-(4-Methylphenoxy)nicotinaldehyde Procurement

Commercial availability of 6-(4-Methylphenoxy)nicotinaldehyde is characterized by a minimum purity specification of 95% across multiple reputable vendors, with some suppliers offering material at ≥98% purity . This is comparable to the purity standards for its positional isomer, 2-(4-Methylphenoxy)nicotinaldehyde (CAS 478030-89-6), which is also commonly supplied at 95% purity . The target compound is typically stored long-term in a cool, dry place, a requirement consistent with the stability profile of other nicotinaldehyde derivatives .

Purity Specifications Procurement

Computed Physicochemical Property Comparison: 6- vs 2-Positional Isomers of 4-Methylphenoxy Nicotinaldehyde

Computational analysis reveals that 6-(4-Methylphenoxy)nicotinaldehyde and its 2-positional isomer share identical computed physicochemical descriptors, including XLogP3 (2.5) and topological polar surface area (TPSA, 39.2 Ų) [1][2]. This indicates that the two isomers possess the same predicted lipophilicity and capacity for passive membrane permeation based on these standard 2D metrics.

Physicochemical Properties XLogP3 TPSA Isomer Comparison

Procurement Lead Time Assessment for 6-(4-Methylphenoxy)nicotinaldehyde

Procurement lead times for 6-(4-Methylphenoxy)nicotinaldehyde can vary significantly by supplier, with some vendors indicating an availability window of 8-12 weeks for certain quantities . This extended lead time, which is not uncommon for specialized research chemicals and building blocks, is a critical factor for project planning and should be compared with the immediate or shorter lead times offered for more common nicotinaldehyde analogs like 6-Phenoxynicotinaldehyde (CAS 173282-69-4) .

Availability Lead Time Supply Chain Procurement

Synthetic Utility as a Precursor for Nicotinaldehyde Oxime Derivatives

6-(4-Methylphenoxy)nicotinaldehyde is a key synthetic intermediate for generating a family of oxime derivatives, including 6-(4-Methylphenoxy)nicotinaldehyde oxime (CAS 338966-91-9) and its O-methyloxime (CAS 338960-66-0) [1]. The aldehyde functional group at the 3-position of the pyridine ring undergoes facile condensation with hydroxylamine or O-alkylhydroxylamines to form the corresponding oximes . This reactivity is a fundamental property of the nicotinaldehyde class and is essential for its utility in constructing more complex molecular architectures .

Synthetic Intermediate Oxime Formation Building Block

Recommended Application Scenarios for 6-(4-Methylphenoxy)nicotinaldehyde in R&D and Procurement


Medicinal Chemistry Library Synthesis and SAR Exploration

Given its role as a key intermediate for generating oxime derivatives , 6-(4-Methylphenoxy)nicotinaldehyde is ideally suited for medicinal chemistry programs focused on synthesizing and screening compound libraries. The aldehyde handle provides a straightforward route for diversification, enabling structure-activity relationship (SAR) studies around the nicotinaldehyde scaffold. The specific 6-aryloxy substitution pattern may confer unique interactions with biological targets compared to its positional isomers [1].

Organic Synthesis as a Specialized Building Block

This compound serves as a specialized building block in organic synthesis for constructing more complex molecules. Its defined purity profile (≥95%) from commercial vendors ensures reliable performance in multi-step synthetic sequences, where the presence of impurities could compromise reaction yields or product quality.

Chemical Biology Tool for Pathway Investigation

While direct bioactivity data for the target compound is limited in the public domain, its structural features suggest potential as a chemical biology probe. The compound's computed physicochemical properties (XLogP3=2.5, TPSA=39.2 Ų) indicate moderate lipophilicity and a small polar surface area, which are favorable characteristics for cell permeability [2]. Researchers investigating pathways modulated by nicotinic acid derivatives or related heterocycles may find this compound a useful starting point for probe development.

Procurement Planning for Niche Research Chemicals

For procurement specialists and laboratory managers, this compound exemplifies the need for strategic sourcing of niche research chemicals. Its extended lead times of 8-12 weeks from certain suppliers necessitate proactive inventory management and project planning to avoid research delays. This scenario underscores the importance of comparing lead times and availability across multiple vendors when sourcing specialized building blocks.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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